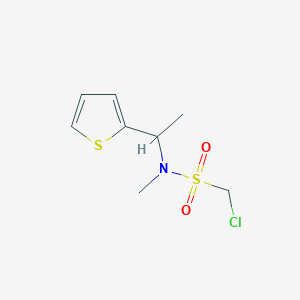
1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions using reagents such as phosphorus tribromide.
Formation of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the thiophene derivative with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Mécanisme D'action
The mechanism of action of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, microbial growth, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Thiopropamine: A stimulant with a thiophene ring replacing the phenyl ring of amphetamine.
Uniqueness: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to its combination of a chloro group, a sulfonamide group, and a thiophene ring. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H12ClNO2S2 |
|---|---|
Poids moléculaire |
253.8 g/mol |
Nom IUPAC |
1-chloro-N-methyl-N-(1-thiophen-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C8H12ClNO2S2/c1-7(8-4-3-5-13-8)10(2)14(11,12)6-9/h3-5,7H,6H2,1-2H3 |
Clé InChI |
QSASZQKYQKTIAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)N(C)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13494501.png)
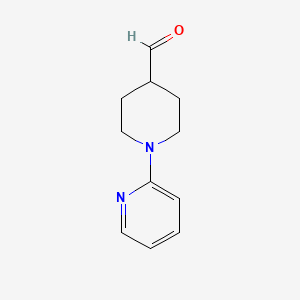
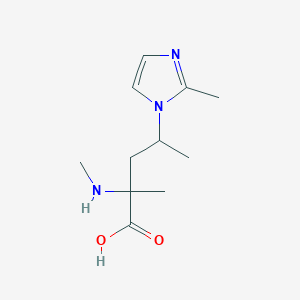
![2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13494512.png)

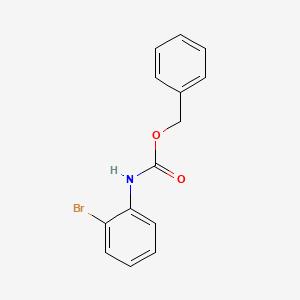
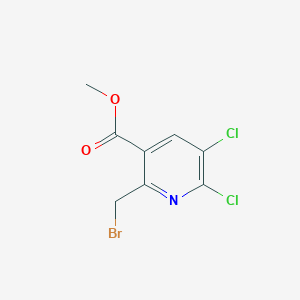
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)
![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
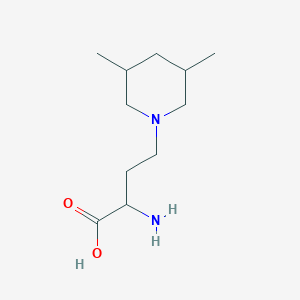
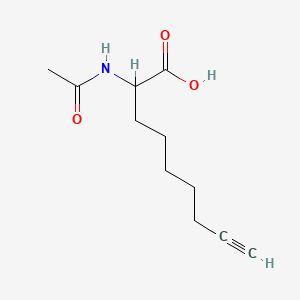

![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)

